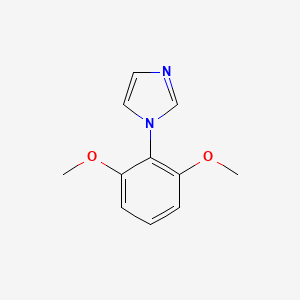

1-(2,6-Dimethoxyphenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

1-(2,6-dimethoxyphenyl)imidazole |

InChI |

InChI=1S/C11H12N2O2/c1-14-9-4-3-5-10(15-2)11(9)13-7-6-12-8-13/h3-8H,1-2H3 |

InChI Key |

TYZQGRAWHCYDMR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)N2C=CN=C2 |

Origin of Product |

United States |

Derivatization and Structural Modification of 1 2,6 Dimethoxyphenyl 1h Imidazole Scaffolds

Strategies for Further Functionalization of the Imidazole (B134444) Ring

Functionalization can be directed towards either the dimethoxyphenyl group or the imidazole core, with regioselectivity governed by the electronic nature of the rings and the reaction conditions employed.

The 2,6-dimethoxyphenyl substituent is highly activated towards electrophilic aromatic substitution. The two methoxy (B1213986) groups are strong activating, ortho- and para-directing groups. Given that the C1, C2, and C6 positions are substituted, electrophilic attack is predicted to occur predominantly at the C4 position (para to the C1-methoxy group and ortho to the C2-methoxy group) and to a lesser extent at the C3 and C5 positions.

Standard electrophilic substitution reactions applicable to this moiety include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂). uobabylon.edu.iq

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst, or iodine under alkaline conditions. uobabylon.edu.iq

Sulfonation: Reaction with fuming sulfuric acid (H₂S₂O₇) to install a sulfonic acid group (-SO₃H). uobabylon.edu.iq

Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups, although the presence of the basic imidazole nitrogen can complicate these reactions by coordinating to the Lewis acid catalyst.

The imidazole ring is an electron-rich heterocycle, which makes it generally resistant to nucleophilic substitution reactions unless a strongly electron-withdrawing substituent is present on the ring. globalresearchonline.net Nucleophilic substitution typically occurs at the C-2 position. nih.gov However, the imidazole moiety can act as a leaving group in certain nucleophilic aromatic substitution reactions. researchgate.net

Strategies to induce nucleophilic attack on the imidazole core include:

Activation via Quaternization: Alkylation of the N-3 nitrogen atom creates an imidazolium (B1220033) salt. The positive charge on the ring makes it more susceptible to nucleophilic attack, particularly at the C-2 position.

Ring-Opening Reactions: Strong reagents like benzoyl chloride in the presence of a base can lead to the nucleophilic attack and subsequent opening of the imidazole ring. uobabylon.edu.iq

Addition to Imidazolines: Nucleophilic addition of Grignard reagents to 2-imidazolinium salts, which are related structures, can occur, leading to products that can be hydrolyzed to form ketones. rsc.org

The kinetics and mechanism of nucleophilic substitution involving imidazole have been studied, showing that the rate-determining step can shift depending on the substrate and reaction conditions. nih.gov

Targeted functionalization at specific positions of the imidazole ring is a sophisticated strategy to build molecular complexity. nih.gov

N-1 Position: In 1-(2,6-dimethoxyphenyl)-1H-imidazole, this position is already substituted. Further reaction at this nitrogen is not typical unless it involves the formation of N-oxides at the N-3 position.

C-2 Position: The proton at the C-2 position is the most acidic on the imidazole ring. It can be removed by a strong base (e.g., organolithium reagents) to generate a nucleophilic carbanion. This intermediate can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce substituents selectively at C-2. Direct C-H arylation at the C-2 position using palladium catalysis is also a powerful method. nih.gov

C-4 and C-5 Positions: These positions are electronically richer and thus more susceptible to electrophilic attack. uobabylon.edu.iqnih.gov Distinguishing between these two positions can be challenging. However, advanced catalytic methods have been developed to achieve regioselectivity. For instance, selective C-5 arylation of N-protected imidazoles has been achieved using palladium catalysis. nih.gov To functionalize the less reactive C-4 position, a strategy known as the "SEM-switch" can be employed, which involves transposing the N-1 protecting group (like the SEM group) to the N-3 position, thereby activating the C-4 position for arylation. nih.gov

Introduction of Diverse Chemical Moieties

The introduction of heteroatoms like sulfur and oxygen or functional groups like amines can significantly alter the properties of the parent molecule.

Sulfur-containing imidazoles, particularly imidazole-2-thiones, are an important class of derivatives.

One established route to 1-arylimidazole-2-thiones involves a two-step process. rsc.org First, an arylisothiocyanate is reacted with aminoacetaldehyde diethyl acetal (B89532) to form an N,N'-aryldiethoxyethylthiourea derivative. This intermediate then undergoes acid-catalyzed cyclization to yield the final 1-arylimidazole-2-thione. rsc.org

Another method involves a sulfur-transfer reaction. clockss.org In this approach, an imidazole N-oxide is treated with a sulfur source like 2,2,4,4-tetramethylcyclobutane-1,3-dithione. The reaction proceeds via a [2+3] cycloaddition mechanism, followed by rearrangement to yield the corresponding imidazole-2-thione. clockss.org

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Arylisothiocyanate + Aminoacetaldehyde diethyl acetal | Acid catalyst (for cyclization) | 1-Arylimidazole-2-thione | rsc.org |

| 1-Substituted Imidazole 3-oxide | 2,2,4,4-Tetramethylcyclobutane-1,3-dithione | Imidazole-2-thione | clockss.org |

| Imidazopyridines | Deoxofluor (sulfur source), NaI | Sulfur-bridged imidazopyridines | rsc.org |

The introduction of nitrogen and oxygen functionalities expands the chemical space of imidazole derivatives.

Imidazole N-Oxides: The formation of N-oxides typically occurs at the pyridine-like N-3 nitrogen. A widely used method for synthesizing stable 2-unsubstituted imidazole 3-oxides is the condensation of α-hydroxyimino ketones with primary amines and formaldehyde. clockss.orgnih.gov These N-oxides are valuable intermediates themselves, as the N-oxide moiety activates the C-2 and C-4 positions and can participate in cycloaddition reactions. nih.govmdpi.com It is noteworthy that direct oxidation of some N-substituted imidazoles with reagents like hydrogen peroxide can be problematic and may not yield the desired N-oxide. orgsyn.org

Amine Derivatives: Several methods exist for the synthesis of aminoimidazole derivatives. One common strategy involves the N-alkylation of the imidazole ring with an ester-containing group, such as ethyl chloroacetate, to form an imidazole ester intermediate. nih.gov This ester can then be reacted with a variety of primary or secondary amines to form the corresponding amide derivatives. nih.gov

Another approach focuses on introducing an amino group via a linker. For example, studies on related 2-(dimethoxyphenyl)imidazole analogues have demonstrated the synthesis of 2-aryl-4-(aminomethyl)imidazole derivatives, showcasing a pathway to attach amine moieties at the C-4 position. nih.gov

| Derivative Type | Synthetic Strategy | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Imidazole N-Oxide | Condensation reaction | α-hydroxyimino ketone, primary amine, formaldehyde | clockss.orgnih.gov |

| Amine (Amide) Derivative | Amidation of an ester intermediate | Imidazole, ethyl chloroacetate, various amines | nih.gov |

| Aminomethyl Derivative | Multi-step synthesis and functionalization | 2-Aryl-4-(aminomethyl)imidazole analogues | nih.gov |

Incorporating Extended Aromatic Systems

The incorporation of extended aromatic systems onto the this compound scaffold is a valuable strategy for modulating the electronic and photophysical properties of the molecule. One effective method to achieve this is through transition metal-catalyzed cross-coupling reactions, particularly those involving C-H activation.

Palladium-catalyzed annulative π-extension reactions have been successfully employed for the synthesis of fused polycyclic aromatic imidazoles. For instance, the reaction of 1-arylimidazoles with 1,2-dihalobenzenes can lead to the formation of imidazo[1,5-f]phenanthridines through a sequential intermolecular C5-arylation of the imidazole ring followed by an intramolecular C-H arylation. Research has shown that the presence of methoxy substituents on the aryl ring of the 1-arylimidazole is well-tolerated in such transformations. This suggests that the this compound scaffold would be a suitable substrate for these types of reactions, allowing for the construction of complex, fused aromatic systems.

Another approach involves the synthesis of biaryl-linked imidazoles. While direct data on this compound is limited, studies on other imidazole derivatives have demonstrated the feasibility of creating biaryl structures through various coupling methods. These extended aromatic systems are of interest for their potential applications in materials science and medicinal chemistry.

Methodological Considerations in Derivatization

The successful derivatization of the this compound scaffold is highly dependent on the chosen synthetic methodology, including reaction conditions and the catalytic system employed. The steric and electronic properties of the starting material play a crucial role in determining the outcome of these reactions.

Reaction Conditions and Catalysis in Post-Synthetic Modification

Post-synthetic modification of the imidazole core often relies on transition metal catalysis. Nickel-catalyzed C-H arylation has emerged as a powerful tool for the functionalization of imidazoles. rsc.org The choice of solvent has been identified as a critical parameter for the success of these couplings, with tertiary alcohols often proving to be effective. rsc.org This method allows for the direct formation of C-C bonds between the imidazole ring and various aryl partners.

Palladium-catalyzed reactions are also widely used. For instance, the palladium-catalyzed double C-H bond arylation of 1-arylimidazoles provides a pathway to complex fused systems. nih.gov These reactions are typically carried out at elevated temperatures and utilize a palladium catalyst in the presence of a suitable ligand and base. nih.gov The specific conditions, such as the choice of catalyst, ligand, base, and solvent, must be carefully optimized to achieve the desired product in good yield.

The following table summarizes representative catalytic systems used in the derivatization of imidazole scaffolds, which could be adapted for this compound.

| Catalyst | Ligand | Base | Solvent | Reaction Type | Ref |

| Ni(OTf)₂ | dcype | K₃PO₄ | t-amyl alcohol | C-H Arylation | rsc.org |

| PdCl(C3H5)(dppb) | dppb | KOPiv | DMA | Annulative π-extension | nih.gov |

| CuI | None | K₃PO₄ | DMF | N-Arylation |

Note: This table presents examples from related imidazole systems, as specific data for this compound is not extensively available.

Impact of Steric and Electronic Properties on Reactivity

The reactivity of the this compound scaffold in derivatization reactions is significantly influenced by the steric and electronic effects of the 2,6-dimethoxyphenyl group.

Steric Effects: The two methoxy groups at the ortho positions of the phenyl ring create considerable steric hindrance around the N1-position of the imidazole. This steric bulk can influence the approach of reagents and catalysts to the imidazole ring. In many cases, severe steric hindrance can decrease reaction rates or even prevent a reaction from occurring. For instance, in the synthesis of sterically hindered 1-arylimidazoles, modified procedures are often required to achieve good yields. The synthesis of the analogous 1-(2,6-diisopropylphenyl)-1H-imidazole often results in low yields, highlighting the challenge posed by bulky ortho-substituents.

Electronic Effects: The methoxy groups are electron-donating through resonance, which increases the electron density of the phenyl ring. This electronic effect can be transmitted to the imidazole ring, potentially influencing its reactivity in electrophilic or nucleophilic substitution reactions. In the context of palladium-catalyzed C-H arylation, it has been observed that electron-withdrawing substituents on the 1-aryl ring of an imidazole have a detrimental effect on the reaction. nih.gov Conversely, the electron-donating nature of the methoxy groups in the 2,6-dimethoxyphenyl substituent would be expected to be favorable for such transformations. The imidazole ring itself is an electron-rich aromatic system, and its reactivity towards electrophiles is well-established.

The interplay of these steric and electronic factors is crucial in determining the regioselectivity and efficiency of derivatization reactions on the this compound scaffold.

Coordination Chemistry and Ligand Design Principles

Imidazole (B134444) as a Ligand in Metal Complexes

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms, a structure that makes it a fundamental building block in coordination chemistry. acs.orgdntb.gov.ua Its utility as a ligand stems from the presence of two nitrogen donor sites within a conjugated π-system. acs.orgdntb.gov.ua Generally, imidazole acts as a pure sigma-donor ligand and is classified as a hard ligand according to Hard and Soft Acids and Bases (HSAB) theory. researchgate.net The lone pair of electrons on the sp²-hybridized imine nitrogen (N3) is readily available for coordination with metal ions. researchgate.net Imidazole and its derivatives are versatile, forming complexes with a wide range of transition metals and finding use in the construction of materials like metal-organic frameworks (MOFs). acs.orgdntb.gov.ua The derivatization of the imidazole ring at its various positions allows for fine-tuning of its steric and electronic properties, which in turn influences the structure and function of the resulting metal complexes. acs.org

The coordination of an imidazole ligand to a metal center primarily occurs through its more basic imine nitrogen atom (N3). researchgate.netresearchgate.net In its unsubstituted form, imidazole can potentially act as a bridging ligand, coordinating to two metal centers via its two distinct nitrogen atoms. When functionalized with additional donor groups, such as a pyridine (B92270) ring, it can act as a bidentate chelating ligand. dntb.gov.uaresearchgate.net

However, for 1-(2,6-dimethoxyphenyl)-1H-imidazole, the nitrogen at the 1-position (N1) is substituted with a bulky 2,6-dimethoxyphenyl group. This substitution precludes coordination at N1, restricting the ligand to a monodentate coordination mode through the N3 nitrogen. This is a common feature for all N1-substituted imidazole ligands. The resulting metal-ligand bond at N3 is typically free to rotate. researchgate.net

A summary of common coordination modes for imidazole-based ligands is presented below.

| Ligand Type | Coordination Mode(s) | Example Application |

| Unsubstituted Imidazole | Monodentate, Bridging | Formation of simple coordination complexes like [Fe(imidazole)₆]²⁺. researchgate.net |

| N1-Substituted Imidazole | Monodentate (via N3) | Ligands in catalysis, building blocks for MOFs. nih.gov |

| Imidazole with Chelating Groups | Bidentate, Tridentate | Formation of stable, discrete metal complexes. dntb.gov.uaresearchgate.net |

| Imidazole-dicarboxylate | Bridging (μ₂, μ₃, μ₄, μ₅) | Construction of 1D, 2D, and 3D Metal-Organic Frameworks. rsc.orgresearchgate.net |

This table presents generalized data for illustrative purposes.

The substitution of a 2,6-dimethoxyphenyl group at the N1 position of the imidazole ring profoundly influences the ligand's properties, primarily through steric and electronic effects.

Formation and Characterization of Metal–Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Imidazole and its derivatives are exceptional candidates for creating these structures due to their robust coordination behavior and the geometric diversity they can impart. acs.orgdntb.gov.ua The ability to functionalize the imidazole core allows for the rational design of frameworks with specific topologies and properties. researchgate.net

A prevalent strategy for incorporating imidazole-based ligands into MOFs is to functionalize them with carboxylate groups. rsc.org Ligands such as 2-substituted-1H-imidazole-4,5-dicarboxylic acids are particularly common. rsc.orgresearchgate.net These imidazole-dicarboxylate ligands can be deprotonated to varying degrees (singly, doubly, or triply) under different pH conditions or in the presence of different metal ions. researchgate.net

This variable charge, combined with multiple coordination sites (the N3 imidazole nitrogen and the two carboxylate groups), allows the ligand to adopt a wide array of coordination modes, such as μ₂ or μ₃. researchgate.net This versatility enables the construction of diverse architectures, ranging from one-dimensional chains and two-dimensional sheets to complex three-dimensional frameworks. rsc.orgresearchgate.net For instance, studies on 2-(p-methoxyphenyl)-1H-imidazole-4,5-dicarboxylic acid have shown its ability to form both 1D chains and 2D sheets depending on the metal ion and reaction conditions. rsc.org

In addition to the primary coordination bonds between metal ions and ligands, weaker supramolecular interactions are crucial for stabilizing the extended structures of coordination polymers and MOFs. researchgate.netmdpi.com These interactions include hydrogen bonds and π-π stacking.

For imidazole-based systems, hydrogen bonds of the type N-H···O and C-H···O are frequently observed, which help to link discrete complexes or lower-dimensional polymers into higher-dimensional networks. researchgate.netmdpi.com However, in this compound, the N1-H donor is absent, eliminating the possibility of classical N-H···X hydrogen bonding involving the imidazole ring. Instead, weaker C-H···N or C-H···O interactions may play a role in crystal packing. nih.gov

| Supramolecular Interaction | Description | Relevance to this compound |

| Hydrogen Bonding | Directional electrostatic attraction involving a hydrogen atom and an electronegative atom (N, O). | Classical N-H···X bonds are absent from the imidazole ring. Weaker C-H···N and C-H···O interactions are possible. nih.gov |

| π-π Stacking | Noncovalent interaction between aromatic rings. | Likely hindered by the bulky 2,6-dimethoxyphenyl group, preventing close approach of aromatic planes. nih.gov |

| van der Waals Forces | Weak, non-specific intermolecular forces. | Present in all molecular crystals, contributing to overall packing efficiency. researchgate.net |

This table summarizes potential interactions based on structural analogues.

Metal-Catalyzed Processes and Ligand-Substrate Interactions

N-aryl imidazoles are important structural motifs found in many biologically active compounds and pharmaceuticals. nih.govresearchgate.net Consequently, the development of catalytic methods for their synthesis, such as copper- or palladium-catalyzed N-arylation reactions, is an active area of research. acs.orgscirp.orgnih.gov In these catalytic systems, imidazole derivatives can themselves act as ligands for the metal center.

While simple imidazoles can sometimes inhibit the formation of the active catalyst by strongly coordinating to the metal, N-aryl imidazoles are often the desired products. nih.gov Ligands containing the 1-(2,6-disubstituted-phenyl)imidazole moiety can be designed for specific catalytic applications. The steric and electronic properties of the ligand are critical; for instance, bulky ligands can promote certain reaction pathways or enhance catalyst stability.

In catalytic cycles, noncovalent interactions between the ligand and the substrate can play a significant role. These ligand-substrate interactions can pre-organize the transition state, lower the activation energy, and influence the selectivity of the reaction. For example, in the hydrolysis of esters catalyzed by certain imidazole derivatives, the catalyst can interact with the substrate through hydrogen bonding to facilitate the rate-limiting step. rsc.org Such noncovalent interactions are recognized as a key element in designing more efficient catalytic systems.

Imidazole as a Precursor for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have become a dominant class of ancillary ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and steric tuneability. Imidazolium (B1220033) salts are the stable, air-tolerant precursors used to generate these NHC ligands. For N,N'-diaryl substituted NHCs, such as those that could be derived from this compound, a common and efficient synthetic strategy involves building the imidazolium ring from its constituent parts rather than by sequential N-arylation of the imidazole core. beilstein-journals.orgbeilstein-journals.org

The most widely adopted method for preparing 1,3-diarylimidazolium salts begins with the condensation of an appropriate aniline (B41778) with glyoxal (B1671930) to form a 1,4-diaryl-1,4-diazabutadiene intermediate. beilstein-journals.org This intermediate is then cyclized with a C1 source, such as paraformaldehyde, in the presence of an acid or a reagent like chlorotrimethylsilane, to yield the desired imidazolium salt. beilstein-journals.org This approach is highly effective for producing symmetrical 1,3-diarylimidazolium salts with bulky aryl groups, including 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) and 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl). beilstein-journals.org

Applying this established protocol, an NHC precursor bearing 2,6-dimethoxyphenyl substituents would be synthesized starting from 2,6-dimethoxyaniline (B1294893). The deprotonation of the resulting 1,3-bis(2,6-dimethoxyphenyl)imidazolium salt would then generate the corresponding NHC, a ligand with distinct steric and electronic properties conferred by the ortho-methoxy groups.

Table 1: General Synthetic Protocol for 1,3-Diarylimidazolium Chloride NHC Precursors

| Step | Reaction | Reagents & Conditions | Purpose |

| 1 | Diazabutadiene Formation | Aniline derivative (2 eq.), Glyoxal (1 eq.), Methanol, Acetic acid (cat.), 50°C to RT | Formation of the N,N'-diaryl-1,4-diazabutadiene intermediate. beilstein-journals.org |

| 2 | Imidazolium Ring Cyclization | Diazabutadiene (1 eq.), Paraformaldehyde, Chlorotrimethylsilane, Ethyl Acetate, 70°C | Cyclization to form the 1,3-diarylimidazolium chloride salt. beilstein-journals.org |

| 3 | NHC Generation | Imidazolium Salt, Strong Base (e.g., NaH, KHMDS) | Deprotonation at C2 position to yield the free N-Heterocyclic Carbene. |

Reactivity of Ligands in the Coordination Sphere, e.g., O-Demethylation

Once a ligand like this compound is coordinated to a metal center, the reactivity of the ligand itself can be altered. The methoxy (B1213986) groups on the phenyl ring are of particular interest. While generally stable, aryl methyl ethers can undergo O-demethylation under certain conditions. chem-station.com This reaction is significant as it modifies the electronic properties and potential coordination sites of the ligand.

Research has shown that O-demethylation can be an intramolecular process facilitated by the metal center. In one study involving an iron(II) complex with a ligand bearing a 2,3-dimethoxyphenyl substituent, regiospecific O-demethylation occurred upon reaction with molecular dioxygen. nih.gov Crucially, this work demonstrated that the methoxy group does not need to be directly coordinated to the metal for the reaction to proceed; it only needs to be correctly oriented in proximity to an oxygenated form of the metal center. nih.gov This suggests that a coordinated this compound ligand could undergo a similar transformation, converting a methoxy group to a hydroxyl group, which could then act as an additional binding site (e.g., forming a phenolate (B1203915) bridge).

The electronic nature of the methoxy group, which is electron-donating through resonance but electron-withdrawing through induction, influences the electron density at the metal center and can affect its catalytic activity. libretexts.orglibretexts.org The presence of two such groups at the ortho positions, as in the 2,6-dimethoxyphenyl substituent, also imparts significant steric hindrance that can influence the stability and reactivity of the complex. wikipedia.org Studies on related iron(III) complexes with ligands containing ortho-methoxy groups have shown that these substituents can significantly impact the frontier orbital energy distribution of the complex. rsc.org

Beyond metal-mediated reactions, O-demethylation can also be achieved using strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or strong protic acids like hydrobromic acid (HBr). chem-station.com The choice of reagent would depend on the stability of the metal complex under these often harsh conditions.

Structural Analysis of Coordination Compounds via X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is the definitive method for elucidating the three-dimensional structure of coordination compounds. For any metal complex of this compound, XRD analysis would provide precise information on its solid-state structure, including coordination geometry, bond lengths, and bond angles. nih.govresearchgate.net

Structural studies of related metal complexes with N-substituted imidazole ligands have revealed key features that can be anticipated for complexes of this compound. For instance, in zinc(II) halide complexes with imidazole, a distorted tetrahedral coordination geometry is common, comprising two halide atoms and two nitrogen atoms from the imidazole ligands. nih.gov Technetium complexes with imidazole ligands have been shown to form octahedral geometries. mdpi.com

For a complex of this compound, XRD would determine the coordination number and geometry around the metal center, the precise metal-nitrogen (M-N) bond distance, and the orientation of the bulky 2,6-dimethoxyphenyl group relative to the coordination plane. This orientation is critical as it defines the steric pocket around the metal, which is a key factor in catalysis. Furthermore, XRD analysis reveals intermolecular interactions such as hydrogen bonds and π-π stacking, which dictate the crystal packing and can influence the material's bulk properties. nih.govmdpi.com

Table 2: Representative Structural Data for Metal-Imidazole Complexes from X-ray Diffraction

| Complex | Metal Center | Coordination Geometry | M-N Bond Length (Å) | Intermolecular Interactions |

| [ZnCl₂(Im)₂] nih.gov | Zn(II) | Distorted Tetrahedral | ~2.01 | N-H···Cl Hydrogen Bonds |

| [ZnBr₂(Im)₂] nih.gov | Zn(II) | Distorted Tetrahedral | ~2.02 | N-H···Br Hydrogen Bonds |

| [TcO₂(Im)₄]Cl·2H₂O mdpi.com | Tc(V) | Octahedral | 2.13 - 2.17 | π-stacking, Hydrogen Bonds |

| [HIm]₂[TcCl₆] mdpi.com | Tc(IV) | Octahedral (anion) | N/A | Halogen Bonds, Anion-π Interactions |

Im = Imidazole

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. nih.gov For aromatic and heterocyclic systems like 1-(2,6-dimethoxyphenyl)-1H-imidazole, these calculations are used to model various characteristics, including stable conformations, electronic transitions, and the distribution of electron density. nih.gov Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods are employed to solve the Schrödinger equation approximately, providing a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods for studying the electronic structure of molecules. researchgate.netnih.gov It is favored for its balance of computational cost and accuracy in describing electronic properties. DFT calculations are instrumental in elucidating the optimized geometry, orbital energies, and reactivity patterns of complex organic molecules like this compound. bhu.ac.in

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, a key structural feature is the dihedral angle between the plane of the phenyl ring and the imidazole (B134444) ring. Due to the steric hindrance caused by the two methoxy (B1213986) groups at the ortho positions (2 and 6) of the phenyl ring, these two rings are expected to be significantly twisted relative to each other. A similar phenomenon is observed in the crystal structure of the related compound 1-(2,6-diisopropylphenyl)-1H-imidazole, where the imidazole and phenyl rings are rotated by 80.7(1)°. nih.gov This non-planar conformation is crucial as it influences the degree of electronic communication (conjugation) between the two aromatic systems.

DFT calculations can predict the bond lengths, bond angles, and dihedral angles of the lowest energy conformer. Below is a table of representative optimized geometric parameters for this compound, as would be predicted from a DFT calculation.

Table 1: Representative Optimized Geometric Parameters for this compound This table contains representative data based on typical DFT calculation outputs for similar structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-N (Imidazole) | 1.385 |

| C=N (Imidazole) | 1.320 | |

| C-C (Imidazole) | 1.360 | |

| C-N (Ring Linkage) | 1.430 | |

| C-O (Methoxy) | 1.370 | |

| O-CH₃ (Methoxy) | 1.425 | |

| Bond Angles (°) | C-N-C (Imidazole) | 108.5 |

| N-C-N (Imidazole) | 110.0 | |

| C-O-C (Methoxy) | 118.0 | |

| Dihedral Angle (°) | Phenyl-Imidazole | ~85.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. numberanalytics.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For a related imidazole derivative, DFT calculations revealed an energy gap of 3.08 eV, indicating significant chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring, while the LUMO may be distributed across the imidazole ring and the C-N linkage.

Table 2: Representative Frontier Molecular Orbital Energies This table contains representative data based on typical DFT calculation outputs for similar structures.

| Parameter | Energy (eV) |

| E(HOMO) | -6.15 |

| E(LUMO) | -1.05 |

| Energy Gap (ΔE) | 5.10 |

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of HOMO and LUMO energies.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half the energy gap.

Global Softness (S): The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons.

These parameters are crucial for predicting how a molecule will behave in a chemical reaction.

Table 3: Representative Global Reactivity Descriptors This table contains representative data calculated from the values in Table 2.

| Descriptor | Formula | Calculated Value (eV) |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO)) / 2 | 3.60 |

| Global Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.55 |

| Global Softness (S) | 1 / (2η) | 0.196 |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. scispace.comchemrxiv.org It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MESP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MESP map would be expected to show a significant negative potential localized around the N3 nitrogen atom of the imidazole ring due to its lone pair of electrons, making it a primary site for protonation or coordination to metal ions. The oxygen atoms of the methoxy groups would also exhibit negative potential. Conversely, the hydrogen atoms of the imidazole and phenyl rings would show positive electrostatic potential. This distribution highlights the molecule's charge separation and potential for intermolecular interactions. acs.org

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. q-chem.commolfunction.com This method provides detailed insights into charge distribution (natural atomic charges), hybridization, and intramolecular charge transfer (ICT) interactions. wisc.edu

Donation from the lone pairs of the methoxy oxygen atoms to the antibonding orbitals (π*) of the phenyl ring.

Donation from the lone pair of the N3 nitrogen atom to the antibonding orbitals of adjacent C-C or C-N bonds.

These interactions reveal the pathways of electron delocalization within the molecule, which are fundamental to its electronic properties and reactivity.

Table 4: Representative NBO Donor-Acceptor Interactions and Stabilization Energies This table contains representative data based on typical NBO analysis outputs for similar structures.

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) |

| LP (O) of Methoxy | π* (C-C) of Phenyl Ring | ~ 5-10 |

| LP (N3) of Imidazole | σ* (C-C) of Phenyl Ring | ~ 2-4 |

| π (C-C) of Phenyl Ring | π* (C-N) of Imidazole | ~ 1-3 |

Density Functional Theory (DFT) for Electronic Structure Elucidation

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) and Correlation with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic characteristics of molecules. nih.govnih.gov These theoretical calculations can provide valuable insights into the electronic structure and vibrational modes of a compound, which can then be correlated with experimental data for structural confirmation and analysis.

For various imidazole derivatives, DFT calculations have been successfully employed to predict spectroscopic parameters. For instance, in studies of compounds like methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates, DFT has been used to calculate UV-vis, FT-IR, and NMR spectra. nih.gov The calculated values are then compared with experimental results. A strong correlation between the theoretical and experimental data, often indicated by high R-squared values for bond lengths and angles, validates the computational model and confirms the molecular structure. tandfonline.comresearchgate.net

In a typical study, the computational analysis of vibrational frequencies (IR) and electronic transitions (UV-Vis) for imidazole-based compounds is performed. nih.govnih.gov For example, the calculated vibrational frequencies for 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole were compared with experimental FT-IR and FT-Raman spectra to assign the observed bands to specific molecular vibrations. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra, which helps in understanding the electronic transitions within the molecule. nih.gov Although specific predicted spectroscopic data for this compound is not available, the methodologies used for related compounds would be directly applicable.

Investigation of Electron-Transport Properties

The potential of organic molecules for use in electronic devices, such as Organic Light-Emitting Diodes (OLEDs), is heavily dependent on their ability to transport charge carriers (electrons and holes). Computational methods are crucial in predicting these electron-transport properties before synthesis and device fabrication.

A key parameter in evaluating charge transport is the reorganization energy (λ). nih.gov It represents the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. nih.govrsc.org A lower reorganization energy generally corresponds to a higher charge transfer rate. nih.gov The total reorganization energy is composed of internal and external contributions. The internal reorganization energy, which arises from the change in the geometry of the molecule itself, can be effectively calculated using DFT methods.

The reorganization energy is divided into two components: the hole reorganization energy (λh) and the electron reorganization energy (λe). Molecules with low λe are considered good candidates for electron-transport materials (ETL), while those with low λh are suitable for hole-transport materials (HTL). nih.gov For example, a computational study on 2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d] imidazole revealed a relatively low electron reorganization energy (λe) of 0.373 eV, suggesting its potential as an electron transport material. tandfonline.comresearchgate.netfigshare.com In the context of OLEDs, materials are often compared to standards like tris(8-hydroxyquinoline) aluminum (Alq3), a known electron transfer material with a λe of 0.276 eV. nih.gov

While no specific reorganization energy calculations have been reported for this compound, such studies would be vital in assessing its suitability for electronic applications.

The investigation of electron-transport properties through reorganization energy calculations directly informs the potential of a compound to be used in OLEDs. nih.gov Materials with low electron reorganization energies are sought after for the electron transport layer in OLEDs, facilitating the efficient movement of electrons from the cathode to the emissive layer. tandfonline.comresearchgate.net

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) complements reorganization energy calculations. The energy levels of the HOMO and LUMO are critical for determining how efficiently charges can be injected from the electrodes and transported between different layers of an OLED device. Computational studies on various imidazole derivatives have shown that the imidazole core can act as a good electron-accepting moiety, making these compounds promising for electron-transporting layers. researchgate.net The theoretical analysis of these properties helps in the rational design of new molecules for efficient OLEDs. nih.gov

Nonlinear Optical (NLO) Properties Studies

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.net Computational chemistry provides a route to predict the NLO response of molecules, guiding the synthesis of promising candidates.

The primary indicator of a molecule's NLO activity is its first hyperpolarizability (β). nih.gov This property can be calculated using quantum chemical methods. A high value of β suggests a significant NLO response. Often, the calculated β value of a new compound is compared to that of a standard NLO material like urea (B33335) to gauge its potential. tandfonline.comresearchgate.net

For instance, the computed static first hyperpolarizability for 2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d] imidazole was found to be significantly higher than that of urea, indicating its promise as an NLO material. tandfonline.comresearchgate.netfigshare.com Similarly, studies on other classes of imidazole derivatives, such as N-1-sulfonyl substituted benzimidazoles, have involved the calculation of first hyperpolarizability to identify candidates with strong NLO responses. nih.govacs.org

The magnitude of the NLO response is intrinsically linked to the molecular structure. A common feature of effective NLO molecules is the presence of electron donor and acceptor groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is a key origin of high hyperpolarizability values. nih.gov

Computational studies help to elucidate these structure-property relationships. By analyzing how modifications to the molecular structure (e.g., adding different donor or acceptor groups) affect the calculated hyperpolarizability, researchers can develop design principles for new NLO materials. nih.govacs.org The relationship between the HOMO-LUMO energy gap and hyperpolarizability is also a critical aspect; generally, molecules with a smaller energy gap tend to exhibit larger hyperpolarizability values. nih.gov While specific NLO studies on this compound are not documented, the principles derived from related compounds would be essential in predicting and understanding its potential NLO behavior.

Computational Approaches to Chemical Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) and other quantum chemical methods are instrumental in mapping the potential energy surfaces of chemical reactions involving imidazole derivatives. These calculations help identify transition states, intermediates, and reaction energetics, thereby clarifying complex reaction mechanisms. nih.govuantwerpen.be

Mechanistic Pathways of Imidazole Formation and Derivatization

Computational studies have been crucial in understanding the intricate mechanisms of imidazole ring synthesis and functionalization. For instance, the synthesis of substituted 4-aminoimidazoles through triflic anhydride-mediated activation of amides has been investigated using quantum-chemical calculations. nih.govacs.org These studies revealed an unconventional mechanistic pathway involving an N-to-C sulfonyl migration through a acs.orgresearchgate.net-sigmatropic rearrangement of a sulfinate intermediate. nih.govacs.org The calculations helped to map the transformation, providing clarity on the sequence of events at the molecular level. nih.gov

Another area of investigation is the formation of imidazoles through the thermolysis of precursors like N-arylbenzamidoximes. researchgate.net Computational modeling can propose plausible fragmentation pathways, such as those involving the homolysis of N-O and/or C-N bonds, to account for the observed products. researchgate.net

Furthermore, computational chemistry has been applied to study the atmospheric formation and oxidation of imidazole, a process relevant to environmental chemistry. researchgate.netacs.org Quantum chemistry calculations at the M06-2X/aug-cc-pVTZ level of theory, combined with statistical reaction kinetics calculations, have shown that the atmospheric oxidation of imidazole initiated by hydroxyl radicals proceeds much more rapidly via OH-addition pathways than H-abstraction. researchgate.net These theoretical models provide critical data on reaction barriers and lifetimes that are essential for understanding atmospheric processes. acs.org

| Reactant | Reaction Pathway | Calculated Free Energy Barrier (ΔG‡) (kcal/mol) | Significance |

|---|---|---|---|

| Imidazole + •OH | •OH Addition | 3.44–5.97 | More favorable pathway compared to H-abstraction. |

| Imidazole + •OH | H-Abstraction | 13.96–40.11 | Significantly higher energy barrier. |

| Imidazole + O3 | Criegee-type Mechanism (RO32) | 11.23 | Main pathway for reaction with ozone. |

Catalytic Mechanism Elucidation

The imidazole moiety is a key player in various catalytic processes, particularly in biological systems where the histidine residue acts as a general acid-base or nucleophilic catalyst. nih.govjocpr.com Computational models are employed to dissect these catalytic roles. In its neutral form, imidazole can act as a nucleophilic catalyst, while the protonated imidazolium (B1220033) ion serves as an acid catalyst. nih.gov

Theoretical studies have modeled the role of imidazole groups in mimicking enzymatic catalysis, such as the cleavage of RNA by ribonuclease. electronicsandbooks.comcapes.gov.br These models explore how bifunctional catalysis, involving two imidazole groups, can operate sequentially or simultaneously to facilitate reactions like phosphate (B84403) ester hydrolysis. capes.gov.br

In synthetic chemistry, computational methods help elucidate the mechanisms of metal-catalyzed reactions for imidazole functionalization. For example, the copper(I)-catalyzed N-arylation of imidazole has been a subject of theoretical investigation. nih.gov DFT calculations can model the catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination steps, to explain the efficiency and selectivity of such reactions. Similarly, the mechanism of iron(III)-catalyzed synthesis of quinoxaline (B1680401) derivatives from indoles involves steps like nitrosation, condensation, and cyclization, which can be elucidated through experimental and computational evidence. acs.org

Molecular Modeling and Dynamics in Chemical Interactions

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are essential for understanding how imidazole-containing ligands like this compound interact with other molecules, especially biological macromolecules. acs.org

Binding Mode Analysis of Chemical Ligands

Molecular docking is a powerful computational tool used to predict the preferred binding orientation of a ligand to a target protein. For imidazole-based inhibitors, docking studies have provided critical insights into their mechanism of action. For example, in the study of heme oxygenase-1 (HO-1) inhibitors, molecular docking combined with quantum mechanics analysis has been used to predict binding modes. researchgate.net These studies show that imidazole-based inhibitors interact with the heme cofactor and a hydrophobic pocket within the HO-1 active site. researchgate.net

A fragment-based approach using ligand-joining experiments inside the HO-1 binding pocket has led to the design of novel indole-based inhibitors, demonstrating the predictive power of these computational methods. nih.gov Similarly, docking studies on newly designed imidazole derivatives have identified potential inhibitors for targets like the HIV-1 reverse transcriptase, with analyses revealing key interactions within the non-nucleoside inhibitory binding pocket (NNIBP). nih.gov

| Ligand Class | Protein Target | Key Interacting Residues/Features | Reference |

|---|---|---|---|

| Imidazole-based analogues | Heme Oxygenase-1 (HO-1) | Heme cofactor, Met34, Phe37, Val50, Leu147, Phe214 | researchgate.net |

| Novel imidazole derivatives | HIV-1 Reverse Transcriptase | Essential amino acids within the NNIBP | nih.gov |

| Imidazole derivatives | SARS-CoV-2 Main Protease (Mpro) | HIS A:41, CYS A:145 | researchgate.net |

| Imidazole hydroxamates | Rhodium complexes | Coordination via nitrogen and oxygen atoms | researchgate.net |

Conformational Dynamics and Stability Investigations

The three-dimensional shape (conformation) of a molecule is critical to its function. For N-aryl imidazoles like this compound, the rotational barrier around the N-C(aryl) bond dictates the relative orientation of the two rings, which in turn affects intermolecular interactions and binding affinity.

Crystal structure analysis of the sterically similar compound 1-(2,6-diisopropylphenyl)-1H-imidazole revealed that the imidazole ring is rotated by 80.7° relative to the phenyl ring, preventing significant π-stacking. nih.gov This significant twist is due to the steric hindrance from the bulky ortho substituents on the phenyl ring. A similar perpendicular orientation would be expected for this compound.

DFT calculations are widely used to study the conformational landscape of flexible molecules. For imidazole-amino acid hybrids, DFT studies have shown that changes in tautomeric form or pH can induce a significant conformational switch, altering the key dihedral angles by nearly 180°. nih.gov This highlights the sensitivity of molecular conformation to the chemical environment.

Molecular dynamics (MD) simulations provide a dynamic view of these molecules, revealing how their conformations fluctuate over time and in response to their environment (e.g., in a solvent or bound to a protein). acs.org MD simulations have been used to assess the stability of ligand-protein complexes, confirming that docked imidazole derivatives can form stable interactions with their target proteins over the simulation period. researchgate.net These simulations are crucial for validating docking results and understanding the dynamic behavior that underpins molecular recognition. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes for Highly Substituted Imidazoles

The synthesis of polysubstituted imidazoles like 1-(2,6-Dimethoxyphenyl)-1H-imidazole remains a dynamic area of research, driven by the need for more efficient, sustainable, and versatile methods. numberanalytics.comrsc.org While classical approaches like the Debus-Radziszewski synthesis are foundational, future efforts are geared towards overcoming their limitations, such as harsh conditions and low yields. nih.govnih.gov

Emerging strategies focus on multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from simple precursors. biomedpharmajournal.orgresearchgate.net Researchers are exploring novel MCRs under various conditions, including microwave irradiation and ultrasonic assistance, to reduce reaction times and improve yields. biomedpharmajournal.orgresearchgate.net Microwave-assisted synthesis, in particular, has shown promise for producing imidazole (B134444) derivatives efficiently, often in solvent-free conditions, which aligns with the principles of green chemistry. biomedpharmajournal.orgresearchgate.netresearchgate.net Another promising avenue is the development of one-pot tandem reactions, such as the oxidation of ketones followed by dehydrative coupling, to generate highly substituted imidazoles from readily available starting materials. rsc.org A key challenge remains achieving precise control over regioselectivity, especially when creating complex substitution patterns. numberanalytics.comrsc.org

| Method | Description | Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the imidazole core. biomedpharmajournal.org | High atom economy, operational simplicity, reduced waste. researchgate.net | Designing new MCRs for novel substitution patterns. |

| Microwave-Assisted Synthesis | Using microwave energy to accelerate reactions, often without a solvent. biomedpharmajournal.org | Drastically reduced reaction times, improved yields, eco-friendly. researchgate.netresearchgate.net | Optimization of power and time for higher efficiency. researchgate.net |

| Ultrasonic Irradiation | Employing sound waves to induce cavitation and enhance chemical reactivity. biomedpharmajournal.org | Short reaction times, high yields under mild conditions. sci-hub.box | Application to a broader range of substrates. |

| Tandem Oxidation/Coupling | In-situ generation of intermediates (e.g., ketoaldehydes) from simple ketones for subsequent cyclization. rsc.org | Use of simple, readily available starting materials. | Expanding functional group tolerance. |

| Flow Chemistry | Performing reactions in continuous-flow reactors for better control and scalability. | Enhanced safety, precise control over reaction parameters, easy scale-up. | Integration with catalytic systems for continuous production. |

Advanced Catalyst Design and Sustainable Synthesis Approaches

The shift towards green chemistry is profoundly influencing the synthesis of imidazole derivatives. numberanalytics.com A major focus is the design of advanced catalysts that are efficient, recyclable, and environmentally benign. nih.govresearchgate.net Research is moving beyond traditional homogeneous catalysts to explore a diverse range of alternatives.

Heterogeneous catalysts, such as metal oxides supported on silica (B1680970) (e.g., SiO₂-Cu₂O) or magnetic nanoparticles (e.g., ZnFe₂O₄), are gaining traction. rsc.orgnih.gov These catalysts are easily recoverable—often with an external magnet—and can be reused multiple times without a significant loss of activity, making processes more economical and sustainable. nih.govresearchgate.net Bio-catalysts, like citric acid from lemon juice, represent a novel, low-cost, and biodegradable option for promoting imidazole synthesis. researchgate.net

Furthermore, organocatalysis and the use of novel catalyst systems like fluoroboric acid immobilized on silica (HBF₄-SiO₂) are being investigated to control reaction selectivity and enable synthesis under mild, solvent-free conditions. nih.govrsc.org The development of these advanced catalytic systems is crucial for making the production of complex imidazoles both industrially viable and eco-friendly. nih.govrsc.org

| Catalyst Type | Example(s) | Key Advantages | Source(s) |

| Supported Nanoparticles | ZnFe₂O₄, Cu₂O/Fe₃O₄@guarana, TiCl₃-SiO₂ | Magnetically separable, reusable, high efficiency, green. | rsc.orgsci-hub.boxnih.gov |

| Solid Acid Catalysts | HBF₄-SiO₂, Silica Sulfuric Acid | Highly effective under solvent-free conditions, reusable. | nih.govrsc.org |

| Bio-catalysts | Lemon Juice (Citric Acid) | Inexpensive, biodegradable, non-toxic, readily available. | researchgate.net |

| Ionic Liquids | 1-butyl-3-methylimidazolium bromide | Act as both catalyst and solvent, recyclable. | numberanalytics.com |

| Organocatalysts | Various amine-based catalysts | Metal-free, avoiding toxic metal contamination. | sci-hub.box |

Exploitation of this compound Derivatives in Advanced Functional Materials

The unique electronic and structural characteristics of the imidazole ring make it a valuable building block for advanced functional materials. rsc.orgmdpi.com Derivatives of this compound are promising candidates for several high-tech applications. The bulky 2,6-dimethoxyphenyl group can influence molecular packing and solubility, while the imidazole core provides sites for coordination and hydrogen bonding. numberanalytics.comnih.gov

One major area of exploration is in the development of imidazole-containing polymers. numberanalytics.combohrium.com These polymers can exhibit high thermal stability and ionic conductivity, making them suitable for applications like polyelectrolytes and sustainable materials. numberanalytics.com Another significant application is in the construction of Metal-Organic Frameworks (MOFs), where imidazole derivatives act as ligands to create porous, crystalline materials with uses in gas storage, separation, and catalysis. bohrium.com

Furthermore, the photoluminescent properties of some aryl-substituted imidazoles make them attractive for use in Organic Light-Emitting Diodes (OLEDs) and as dyes in dye-sensitized solar cells. rsc.orgbohrium.com The specific substitution pattern on the phenyl ring of this compound could be tuned to optimize these optical properties for next-generation electronic and energy devices.

Further Computational Studies on Electronic Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of imidazole derivatives. rsc.orgresearchgate.net Future research will increasingly rely on these methods to study this compound. Computational studies can provide deep insights into its electronic structure, reactivity, and interaction with other molecules. rsc.org

Key areas of investigation include calculating properties like total electron density, ionization potential, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This information helps in predicting the most likely sites for electrophilic or nucleophilic attack and understanding the molecule's stability and reactivity. numberanalytics.comresearchgate.net For instance, DFT calculations can elucidate how the bulky and electron-donating 2,6-dimethoxyphenyl group influences the electronic properties of the imidazole ring. numberanalytics.com

Moreover, molecular docking simulations are crucial for rational drug design, allowing researchers to predict how imidazole derivatives will bind to biological targets like enzymes or receptors. rsc.orgdntb.gov.ua These computational approaches can also model the behavior of imidazole-based catalysts, helping to understand reaction mechanisms and design more efficient catalytic systems. rsc.org

Applications in Chemical Sensing and Molecular Recognition

The imidazole ring possesses an amphoteric nature, meaning it can act as both a hydrogen bond donor and acceptor, and its sp² nitrogen atom can coordinate with metal ions. uminho.ptresearchgate.netrsc.org This dual capability makes imidazole derivatives, including this compound, excellent candidates for developing chemical sensors and molecular receptors. uminho.ptresearchgate.net

Researchers are actively designing and synthesizing fluorescent and colorimetric imidazole-based chemosensors for the detection of various analytes. mdpi.combohrium.comuminho.pt These sensors can detect metal cations (like Cu²⁺, Fe³⁺, and Al³⁺), anions (such as CN⁻), and even neutral molecules with high selectivity and sensitivity. mdpi.combohrium.comuminho.pt The detection mechanism often involves a change in the sensor's optical properties (color or fluorescence) upon binding to the target analyte. uminho.pt The substituents on the imidazole scaffold can be tailored to fine-tune the sensor's selectivity for a specific ion or molecule. mdpi.comuminho.pt The development of such sensors is vital for applications in environmental monitoring and medical diagnostics. mdpi.com

| Sensor Based On | Analyte Detected | Detection Principle | Potential Application | Source(s) |

| Imidazole-coumarin probe | Ag⁺ | Selective fluorescence detection in aqueous solution. | Environmental monitoring. | bohrium.com |

| Imidazole derivative with furan (B31954) moieties | Cu²⁺, Fe³⁺, Al³⁺ | Colorimetric and fluorometric changes upon ion binding. | Biological and environmental sensing. | mdpi.com |

| Anthraquinone-imidazole conjugate | Ag⁺ and biothiols | Sequential colorimetric and fluorescent detection. | Cellular imaging and diagnostics. | bohrium.com |

| Pyreno[4,5‐d]imidazole derivatives | Bismuth (III) ion | Fluorescent sensing. | Industrial and environmental analysis. | bohrium.com |

Rational Design of Imidazole-Based Scaffolds for Specific Chemical Transformations

The concept of rational design is central to harnessing the full potential of the imidazole scaffold for specific applications. nih.govrsc.org This involves strategically modifying the imidazole core with various functional groups to create molecules with tailored properties. bohrium.comnih.gov For a compound like this compound, the substituents offer multiple points for modification to influence steric and electronic properties.

In medicinal chemistry, rational design is used to develop new therapeutic agents with improved efficacy and fewer side effects. rsc.orgnih.gov By understanding the structure-activity relationships (SAR), chemists can design imidazole derivatives that bind selectively to specific biological targets, such as the EGFR kinase in cancer cells. bohrium.comresearchgate.netdntb.gov.ua

In materials science, rational design is applied to create novel ligands for catalysis or building blocks for supramolecular structures like MOFs. bohrium.com The ability to tune the properties of the imidazole scaffold makes it a "privileged structure" not only in drug discovery but also in the creation of materials for catalysis, optics, and electronics. nih.govijpsjournal.com

Challenges and Opportunities in Imidazole Chemistry

Despite significant progress, the field of imidazole chemistry faces several challenges that also present opportunities for innovation. numberanalytics.com A primary challenge in synthesis is achieving high regioselectivity and stereoselectivity, especially when creating complex, multi-substituted imidazoles. numberanalytics.com Developing synthetic routes that are both highly efficient and adhere to the principles of green chemistry remains a key goal. numberanalytics.comresearchgate.net

The opportunities, however, are vast. In medicine, there is a continuous need for new drugs to combat challenges like antimicrobial resistance and to develop more effective targeted cancer therapies. numberanalytics.comnih.govnih.gov Imidazole-based compounds are at the forefront of this research. nih.govnih.gov In materials science, imidazoles offer the potential to create novel sustainable materials, including advanced polymers and highly efficient catalysts. numberanalytics.combohrium.com The ongoing exploration of imidazole chemistry is expected to unlock new therapeutic agents and advanced materials, solidifying its importance across diverse scientific fields. numberanalytics.comijpsjournal.com

Q & A

Q. How can this compound serve as a scaffold for developing fluorescent probes or photodynamic therapy agents?

- Methodological Answer : Functionalization at the imidazole C4/C5 positions with fluorophores (e.g., phenanthroimidazole) enables tunable emission. Photophysical properties (e.g., quantum yield) are optimized via TD-DFT calculations. Analogous compounds exhibited aggregation-induced emission (AIE), making them suitable for bioimaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.